molecular formula C17H16N4O3S B2826613 (3-(Pyrimidin-4-yloxy)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone CAS No. 2034524-08-6

(3-(Pyrimidin-4-yloxy)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone

Cat. No.: B2826613
CAS No.: 2034524-08-6
M. Wt: 356.4
InChI Key: CZNREBNPYDFYID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-(Pyrimidin-4-yloxy)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a complex organic molecule featuring a combination of pyrimidine, piperidine, thiophene, and isoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Pyrimidin-4-yloxy)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone typically involves multi-step organic reactions:

  • Formation of the Pyrimidin-4-yloxy Intermediate

      Starting Material: Pyrimidine-4-ol

      Reaction: Nucleophilic substitution with piperidine

      Conditions: Base (e.g., potassium carbonate) in an aprotic solvent (e.g., dimethylformamide) at elevated temperatures.

  • Synthesis of the Isoxazole Derivative

      Starting Material: 2-Thiophenecarboxylic acid

      Reaction: Cyclization with hydroxylamine hydrochloride to form the isoxazole ring.

      Conditions: Acidic medium (e.g., hydrochloric acid) and heating.

  • Coupling Reaction

      Starting Materials: Pyrimidin-4-yloxy piperidine and 5-(thiophen-2-yl)isoxazole

      Reaction: Amide bond formation using coupling reagents (e.g., EDCI, HOBt).

      Conditions: Room temperature to moderate heating in an organic solvent (e.g., dichloromethane).

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity, often involving:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Automated Synthesis: Using robotic systems to handle multiple steps and reduce human error.

    Purification Techniques: Such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide.

      Conditions: Acidic or basic medium, often at elevated temperatures.

      Products: Oxidized derivatives, potentially altering the thiophene or piperidine rings.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Typically in anhydrous solvents at low temperatures.

      Products: Reduced forms of the isoxazole or pyrimidine rings.

  • Substitution

      Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

      Conditions: Varying from room temperature to reflux conditions.

      Products: Substituted derivatives on the pyrimidine or thiophene rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s functional groups can act as ligands in metal-catalyzed reactions.

    Material Science: Potential use in the development of organic semiconductors or photovoltaic materials.

Biology

    Enzyme Inhibition: The compound may inhibit specific enzymes due to its structural similarity to known inhibitors.

    Receptor Binding: Potential to bind to biological receptors, influencing cellular pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, due to its ability to interact with biological targets.

    Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

    Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.

    Pharmaceuticals: As an intermediate in the synthesis of more complex drug molecules.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. Its mechanism of action may involve:

    Binding to Active Sites: Inhibiting enzyme activity by occupying the active site.

    Modulating Receptor Activity: Acting as an agonist or antagonist at receptor sites, altering signal transduction pathways.

    Pathways Involved: Potential involvement in pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Pyridin-4-yloxy)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone
  • (3-(Pyrimidin-4-yloxy)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone
  • (3-(Pyrimidin-4-yloxy)piperidin-1-yl)(5-(phenyl)isoxazol-3-yl)methanone

Uniqueness

  • Functional Group Diversity : The combination of pyrimidine, piperidine, thiophene, and isoxazole is unique, providing a broad range of chemical reactivity and biological activity.
  • Biological Activity : The specific arrangement of these groups may confer unique binding properties to biological targets, making it a promising candidate for drug development.

(3-(Pyrimidin-4-yloxy)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone , covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(3-pyrimidin-4-yloxypiperidin-1-yl)-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c22-17(13-9-14(24-20-13)15-4-2-8-25-15)21-7-1-3-12(10-21)23-16-5-6-18-11-19-16/h2,4-6,8-9,11-12H,1,3,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNREBNPYDFYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CS3)OC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.